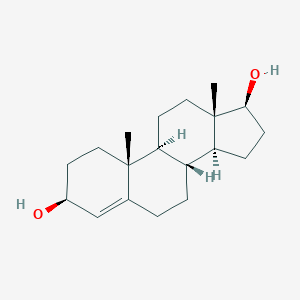

4-Androstenediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

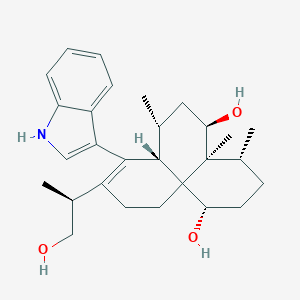

4-Androstenediol, also known as androst-4-ene-3β,17β-diol, is an androstenediol that is converted to testosterone . It is a 19-carbon steroid hormone produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol .

Synthesis Analysis

Mycobacterium neoaurum strains can transform phytosterols to 4-androstene-3,17-dione (4-AD), a key intermediate for the synthesis of advanced steroidal medicines . The major chemicals in the synthesis of steroid drugs are known as 4-androstene-3,17-dione (androstenedione, AD) and 1,4-androstadiene-3,17-dione (androstadienedione, ADD) .Molecular Structure Analysis

The molecular formula of this compound is C19H30O2. It has an average mass of 290.440 Da and a monoisotopic mass of 290.224579 Da .Chemical Reactions Analysis

This compound is converted to testosterone via the enzyme 3-beta hydroxysteroid dehydrogenase (3bHSD). The conversion rate is about 15.76%, almost triple that of 4-androstenedione, due to utilization of a different enzymatic pathway .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 430.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C. It has an enthalpy of vaporization of 79.2±6.0 kJ/mol and a flash point of 195.5±23.3 °C .Wissenschaftliche Forschungsanwendungen

Steroidhormonproduktion

4-Androstenediol ist ein Steroidhormon, das in männlichen und weiblichen Gonaden sowie in den Nebennieren produziert wird . Es spielt eine Schlüsselrolle bei der Produktion von Östrogen und Testosteron .

Leistungssteigerungsmittel

Bekannt als „Andro“ bei Sportlern, wird this compound häufig als natürliche Alternative zu anabolen Steroiden verwendet . Es wird angenommen, dass es durch die Steigerung des Testosteronspiegels die sportliche Leistung verbessert .

Körperbuilding-Ergänzungsmittel

This compound wird als Ergänzung für das Bodybuilding verwendet. Es wird angenommen, dass es hilft, die Körpermuskulatur aufzubauen und Fette abzubauen .

Energiesteigerungsmittel

Einige Benutzer nehmen this compound, um den Energiespiegel zu erhöhen .

Gesundheit der roten Blutkörperchen

Es wird angenommen, dass this compound dazu beiträgt, gesunde rote Blutkörperchen zu erhalten .

Sexuelle Leistungssteigerungsmittel

This compound wird auch verwendet, um die sexuelle Leistung zu steigern .

Östrogene Aktivität

This compound ist sehr schwach östrogen. Es hat etwa 0,5 % bzw. 0,6 % der Affinität von Estradiol zu ERα bzw. ERβ .

Erhöhung des Testosteronspiegels

Patrick Arnold hält ein Patent aus dem Jahr 1999 auf "Verwendung von this compound zur Erhöhung des Testosteronspiegels beim Menschen"

Wirkmechanismus

Target of Action

4-Androstenediol primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of masculine characteristics.

Mode of Action

This compound interacts with its target, the androgen receptor, by acting as a weak partial agonist In the presence of full agonists like testosterone or dihydrotestosterone (DHT), this compound can have antagonistic actions, behaving more like an antiandrogen .

Biochemical Pathways

This compound is an intermediate in the biosynthesis of testosterone. It is converted to testosterone through a biochemical pathway that involves the reduction of the 17-keto group (by 17-hydroxysteroid dehydrogenases) and the oxidation of the 3-beta hydroxyl group to a 3-keto group (by 3-hydroxysteroid dehydrogenases) . This conversion rate is about 15.76%, almost triple that of 4-androstenedione, due to utilization of a different enzymatic pathway .

Result of Action

The primary result of this compound’s action is the production of testosterone, a key hormone in the development and maintenance of male secondary sexual characteristics . As a weak partial agonist of the androgen receptor, this compound can also induce androgenic effects, although to a lesser extent than testosterone .

Safety and Hazards

Zukünftige Richtungen

4-Androstenediol is closer to testosterone structurally than 5-androstenediol, and it acts as a weak potential agonist of the androgen receptor. On its own, this compound does not have a prominent androgen receptor binding affinity, but as a prohormone it converts to testosterone via the enzyme 3-beta hydroxysteroid dehydrogenase (3bHSD) .

Biochemische Analyse

Biochemical Properties

4-Androstenediol is converted to testosterone at a rate of about 15.76%, almost triple that of 4-androstenedione, due to utilization of a different enzymatic pathway . It interacts with enzymes, proteins, and other biomolecules in this conversion process .

Cellular Effects

This compound has androgenic effects, acting as a weak partial agonist of the androgen receptor . Due to its lower intrinsic activity in comparison, in the presence of full agonists like testosterone or dihydrotestosterone (DHT), this compound has antagonistic actions, behaving more like an antiandrogen .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to testosterone through a specific enzymatic pathway .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts it to testosterone . It interacts with enzymes in this process .

Eigenschaften

| { "Design of the Synthesis Pathway": [ "The synthesis pathway of 4-Androstenediol involves the conversion of progesterone to androstenedione, followed by reduction to yield 4-Androstenediol.", "The reduction step can be achieved using catalytic hydrogenation or using sodium borohydride as a reducing agent." ], "Starting Materials": [ "Progesterone", "Sodium borohydride or hydrogen gas and a catalyst" ], "Reaction": [ "Step 1: Progesterone is converted to androstenedione through a series of reactions such as oxidation, isomerization, and dehydration.", "Step 2: Androstenedione is then reduced using catalytic hydrogenation or sodium borohydride to yield 4-Androstenediol.", "The reaction conditions for catalytic hydrogenation involve the use of a hydrogen gas and a catalyst such as palladium on carbon, while the reduction using sodium borohydride is carried out in the presence of a solvent such as ethanol and a mild acid such as acetic acid." ] } | |

CAS-Nummer |

1156-92-9 |

Molekularformel |

C19H30O2 |

Molekulargewicht |

290.4 g/mol |

IUPAC-Name |

(9S,10R,13S,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13?,14?,15-,16-,17?,18-,19-/m0/s1 |

InChI-Schlüssel |

BTTWKVFKBPAFDK-UALLODJUSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3C([C@@H]1CCC2O)CCC4=CC(CC[C@]34C)O |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |

Aussehen |

Powder |

| 1156-92-9 | |

Physikalische Beschreibung |

Solid |

Synonyme |

(3beta,17alpha)-4-androstene-3,17-diol (3beta,17beta)-4-androstene-3,17-diol 4-androstene-3 alpha,17 beta-diol 4-androstene-3,17-diol 4-androstene-3,17-diol, T(-3)-4-(14)C-labeled androst-4-ene-3,17-diol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

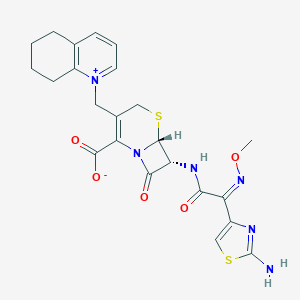

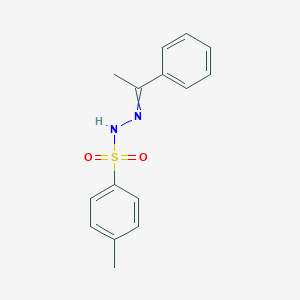

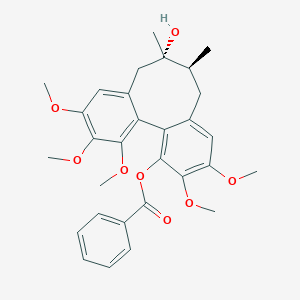

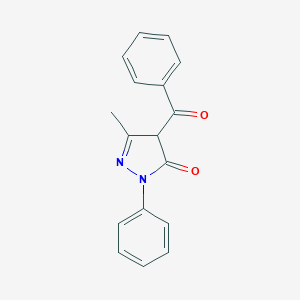

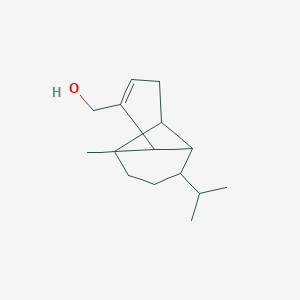

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)